N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is a compound of interest in various fields of chemistry and medicinal research. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of 1,3-cyclohexanediamine with 2,2-difluoroethylating agents. One common method includes the use of (2,2-difluoroethyl)(aryl)iodonium triflate as the difluoroethylating agent . The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar difluoroethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoroethyl group.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of difluoroethyl derivatives .
Scientific Research Applications
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for certain biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated groups and are used in similar applications.
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: Another difluoroethylating agent used in synthetic chemistry.
Uniqueness
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is unique due to its specific structure, which combines the cyclohexanediamine core with the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16F2N2 |
---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
1-N-(2,2-difluoroethyl)cyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h6-8,12H,1-5,11H2 |
InChI Key |
KTSMGTGKVSNMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NCC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.